3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185310-12-6
VCID: VC8055973
InChI: InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H
SMILES: C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl
Molecular Formula: C11H16ClN3O3
Molecular Weight: 273.71 g/mol

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

CAS No.: 1185310-12-6

Cat. No.: VC8055973

Molecular Formula: C11H16ClN3O3

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride - 1185310-12-6

Specification

CAS No. 1185310-12-6
Molecular Formula C11H16ClN3O3
Molecular Weight 273.71 g/mol
IUPAC Name 3-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Standard InChI InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H
Standard InChI Key MJHBMBSYHUJYMM-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl
Canonical SMILES C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structure consists of a pyridine ring substituted at the 2-position with a piperidin-3-ylmethoxy group and at the 3-position with a nitro group, forming a hydrochloride salt. Key identifiers include:

PropertyValueSource
CAS Number1185310-12-6
Molecular FormulaC11H16ClN3O3\text{C}_{11}\text{H}_{16}\text{ClN}_3\text{O}_3
Molecular Weight273.72 g/mol
Purity≥98%
AppearanceSolid (exact form unspecified)

The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological testing .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or coupling reactions. A plausible pathway involves:

  • Etherification: Reaction of 3-nitro-2-chloropyridine with piperidin-3-ylmethanol under basic conditions to form the methoxy linkage .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Patent US6258955B1 highlights hydrogenation techniques for analogous piperidine-pyridine systems, suggesting catalytic methods (e.g., RuO₂) could optimize yield and reduce byproducts like N-methylated derivatives .

Industrial-Scale Considerations

High catalyst loading (≥0.15 g metal/mole substrate) and elevated hydrogen pressures (≥500 psig) are critical for scalability . Solvent systems containing amines (e.g., piperidine) suppress undesired N-methylation, achieving >90% selectivity in related syntheses .

ParameterRecommendationSource
PPEGloves, lab coat, eye protection
VentilationUse fume hood
First Aid (Skin Contact)Wash with soap/water; seek medical help
DisposalFollow hazardous waste protocols

No specific toxicity data are available, but its structural similarity to bioactive molecules warrants caution .

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